N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(1,1-dioxido-2H-benzo[e][1,2,4]thiadiazin-3-yl)acetamide
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Overview
Description
N~1~-[2-(1-CYCLOHEXENYL)ETHYL]-2-(1,1-DIOXO-1,2-DIHYDRO-1LAMBDA~6~,2,4-BENZOTHIADIAZIN-3-YL)ACETAMIDE is a complex organic compound with a unique structure that combines a cyclohexenyl group, an ethyl chain, and a benzothiadiazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-[2-(1-CYCLOHEXENYL)ETHYL]-2-(1,1-DIOXO-1,2-DIHYDRO-1LAMBDA~6~,2,4-BENZOTHIADIAZIN-3-YL)ACETAMIDE involves multiple steps. One common method starts with the preparation of 2-(1-cyclohexenyl)ethylamine, which is then reacted with other reagents to form the final product. The reaction conditions typically involve low temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This could include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N~1~-[2-(1-CYCLOHEXENYL)ETHYL]-2-(1,1-DIOXO-1,2-DIHYDRO-1LAMBDA~6~,2,4-BENZOTHIADIAZIN-3-YL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary but often involve controlled temperatures and inert atmospheres to prevent side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could result in a more saturated compound .
Scientific Research Applications
N~1~-[2-(1-CYCLOHEXENYL)ETHYL]-2-(1,1-DIOXO-1,2-DIHYDRO-1LAMBDA~6~,2,4-BENZOTHIADIAZIN-3-YL)ACETAMIDE has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: It may have potential as a biochemical probe or in the study of biological pathways.
Mechanism of Action
The mechanism of action of N1-[2-(1-CYCLOHEXENYL)ETHYL]-2-(1,1-DIOXO-1,2-DIHYDRO-1LAMBDA~6~,2,4-BENZOTHIADIAZIN-3-YL)ACETAMIDE involves its interaction with specific molecular targets. These targets could include enzymes or receptors that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
2-(1-Cyclohexenyl)ethylamine: A precursor in the synthesis of the target compound.
Ethanone, 1-(1-cyclohexen-1-yl)-: Another compound with a cyclohexenyl group.
Uniqueness
What sets N1-[2-(1-CYCLOHEXENYL)ETHYL]-2-(1,1-DIOXO-1,2-DIHYDRO-1LAMBDA~6~,2,4-BENZOTHIADIAZIN-3-YL)ACETAMIDE apart is its combination of a cyclohexenyl group with a benzothiadiazine moiety. This unique structure may confer specific biological activities and chemical reactivity that are not present in similar compounds .
Properties
Molecular Formula |
C17H21N3O3S |
---|---|
Molecular Weight |
347.4 g/mol |
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-2-(1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)acetamide |
InChI |
InChI=1S/C17H21N3O3S/c21-17(18-11-10-13-6-2-1-3-7-13)12-16-19-14-8-4-5-9-15(14)24(22,23)20-16/h4-6,8-9H,1-3,7,10-12H2,(H,18,21)(H,19,20) |
InChI Key |
COHJXQOXOYPXAH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=CC1)CCNC(=O)CC2=NS(=O)(=O)C3=CC=CC=C3N2 |
Origin of Product |
United States |
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